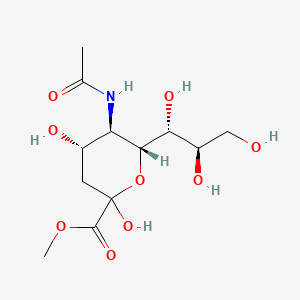
2-(4-Bromo-3-methylphenoxy)acetohydrazide
Descripción general
Descripción
2-(4-Bromo-3-methylphenoxy)acetohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C9H11BrN2O2 and a molecular weight of 259.10 .
Molecular Structure Analysis
The InChI code for 2-(4-Bromo-3-methylphenoxy)acetohydrazide is 1S/C9H11BrN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesis and Antimicrobial Profile : This compound, derived from p-bromo-m-cresol, has been used to create new Schiff bases and Thiazolidinone derivatives. These derivatives have shown significant antibacterial and antifungal activities, indicating potential use in developing antimicrobial agents (Fuloria et al., 2014).
Optical Applications
Nonlinear Optical Properties : A study investigated the nonlinear optical properties of hydrazones derived from 2-(4-Bromo-3-methylphenoxy)acetohydrazide. These compounds exhibited significant two-photon absorption, suggesting potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Anticancer Research
Anticancer Agent Synthesis : Research has been conducted to create novel derivatives of this compound for evaluating their anticancer activities. Some derivatives showed strong growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents (Şenkardeş et al., 2021).
Urease Inhibition
Urease Inhibition Studies : New hydrazone compounds derived from 2-(4-Bromo-3-methylphenoxy)acetohydrazide have shown strong urease inhibitory activities, indicating potential applications in treating urease-related disorders (Sheng et al., 2015).
Antioxidant Properties
Antioxidant Activity : Bromophenol derivatives, including those related to 2-(4-Bromo-3-methylphenoxy)acetohydrazide, have been identified in marine algae and shown potent antioxidant activities. These compounds could be explored for applications in food preservation and pharmaceuticals as natural antioxidants (Li et al., 2012).
Antibacterial and Antitubercular Activities
Antibacterial and Antitubercular Applications : Diphenyl hydrazones and semicarbazones derived from this compound have been studied for their antibacterial and antitubercular activities, suggesting potential in treating bacterial infections and tuberculosis (Raja et al., 2010).
Direcciones Futuras
The future directions for research on 2-(4-Bromo-3-methylphenoxy)acetohydrazide could involve further exploration of its role in proteomics research . Additionally, understanding its synthesis, chemical reactions, and mechanism of action could provide valuable insights for the development of new biochemical tools.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMBPHBKJWQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238172 | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)acetohydrazide | |
CAS RN |
327070-44-0 | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327070-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



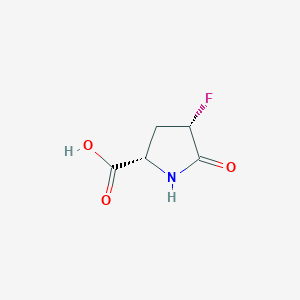

![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)
![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)
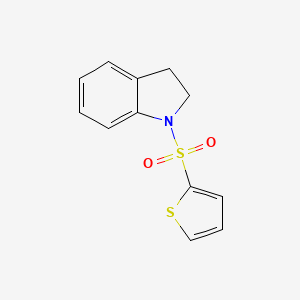

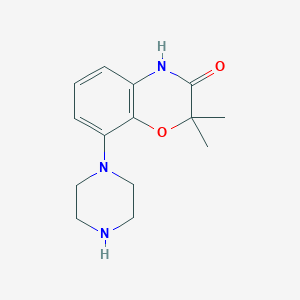
![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)
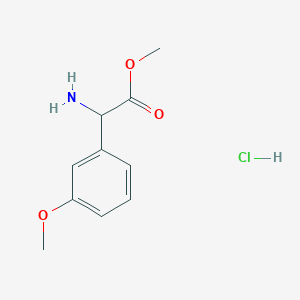
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)
![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)
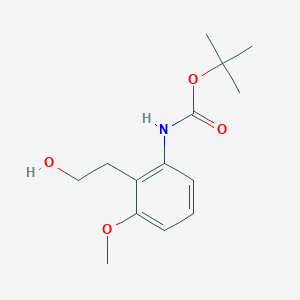
![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
